Superior Enzymatic Potency Against Human sEH Compared to First-Generation Inhibitor AUDA
In a cell-free assay using human recombinant sEH, the target compound demonstrates an IC50 of 5 nM, which is a 13.8-fold improvement in potency over the benchmark sEH inhibitor AUDA (IC50 = 69 nM) [1]. This positions the compound within the low nanomolar range, competitive with advanced clinical candidates like TPPU (IC50 = 3.7 nM) .
| Evidence Dimension | Enzymatic inhibition of human soluble epoxide hydrolase (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | AUDA (IC50 = 69 nM); TPPU (IC50 = 3.7 nM) |
| Quantified Difference | 13.8-fold more potent than AUDA; 1.35-fold less potent than TPPU |
| Conditions | Inhibition of human recombinant sEH using PHOME as substrate, 10 min incubation |
Why This Matters
For researchers designing in vivo efficacy studies, a 14-fold potency advantage over legacy tools like AUDA translates to lower effective doses, reduced solvent burden, and improved feasibility in chronic dosing models.
- [1] BindingDB. BDBM50435750 (CHEMBL2392701) IC50 Data for Human Soluble Epoxide Hydrolase. Accessed 2026-05-08. View Source
